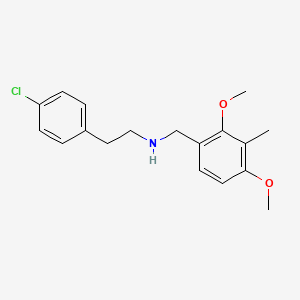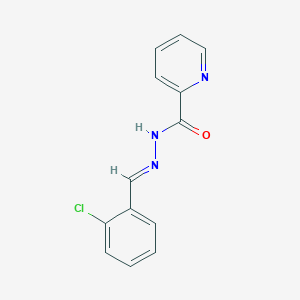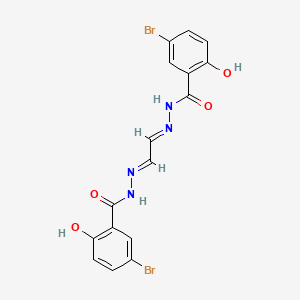
2-(4-chlorophenyl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2,4-dimethoxy-3-methylbenzyl)ethanamine (also known as 25C-NBOMe) is a synthetic psychedelic drug belonging to the phenethylamine class. It was first synthesized in 2003 by Ralf Heim at the Free University of Berlin. 25C-NBOMe is known for its potent hallucinogenic effects and has been sold as a designer drug in the illicit drug market.
Mécanisme D'action
The hallucinogenic effects of 25C-NBOMe are believed to be mediated by its agonist activity at the 5-HT2A receptor. Activation of this receptor leads to an increase in the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood, perception, and cognition. This results in altered sensory perception, thought processes, and emotional states.
Biochemical and Physiological Effects:
Studies have shown that 25C-NBOMe can induce profound alterations in consciousness, including changes in perception, thought processes, and emotional states. It has been reported to produce visual hallucinations, synesthesia, and ego dissolution. Physiological effects include increased heart rate, blood pressure, and body temperature. Adverse effects such as nausea, vomiting, and anxiety have also been reported.
Avantages Et Limitations Des Expériences En Laboratoire
25C-NBOMe has several advantages as a research tool. It is a highly potent and selective agonist of the 5-HT2A receptor, making it a valuable tool for investigating the molecular mechanisms underlying the psychedelic experience. It is also relatively easy to synthesize, which makes it accessible to researchers. However, there are limitations to its use in lab experiments. Due to its potent hallucinogenic effects, it can be difficult to distinguish between the effects of the drug and the effects of the experimental manipulation. Additionally, the use of 25C-NBOMe in animal studies raises ethical concerns due to its potential for inducing distress.
Orientations Futures
There are several future directions for research on 25C-NBOMe. One area of interest is the development of novel pharmacological agents that selectively target the 5-HT2A receptor. This could lead to the development of new treatments for psychiatric disorders such as depression and anxiety. Another area of interest is the study of the long-term effects of 25C-NBOMe on the brain and behavior. This could help to elucidate the mechanisms underlying the persistent changes in perception and cognition reported by some users of psychedelics. Finally, there is a need for further research on the safety and efficacy of 25C-NBOMe, particularly with regard to its potential for abuse and dependence.
Applications De Recherche Scientifique
25C-NBOMe has been used as a research tool in neuroscience to study the role of serotonin receptors in the brain. It has been found to be a potent agonist of the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. Studies have shown that 25C-NBOMe has a higher affinity for the 5-HT2A receptor than other psychedelics such as LSD and psilocin. This makes it a valuable tool for investigating the molecular mechanisms underlying the psychedelic experience.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[(2,4-dimethoxy-3-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-13-17(21-2)9-6-15(18(13)22-3)12-20-11-10-14-4-7-16(19)8-5-14/h4-9,20H,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVDOLJIIRVBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)CNCCC2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorobenzyl)thio]-N'-(3,4-dichlorobenzylidene)acetohydrazide](/img/structure/B3859719.png)
![2-hydroxy-2-phenyl-N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]acetohydrazide](/img/structure/B3859728.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859733.png)
![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859740.png)
![N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3859742.png)
![4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859743.png)
![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzoate](/img/structure/B3859757.png)

![2-ethyl-5-methyl-3'-[(2-methyl-1,3-thiazol-4-yl)methyl]-5'-phenyl-3H,3'H-4,4'-biimidazole](/img/structure/B3859768.png)

![5-benzyl-8-methoxy-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B3859779.png)
![2-[2-(2-nitrobenzylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B3859784.png)
![(2,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B3859785.png)
![N-[1-[(benzylamino)carbonyl]-2-(2-nitrophenyl)vinyl]benzamide](/img/structure/B3859791.png)
